molecular formula C13H10ClNO B13738359 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one CAS No. 42487-22-9

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one

Cat. No.: B13738359
CAS No.: 42487-22-9
M. Wt: 231.68 g/mol
InChI Key: YVJMISVVJPEBSQ-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a chloro and ethyl substituent on the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a chloro-substituted phenylhydrazine and an appropriate ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds .

Properties

CAS No.

42487-22-9

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

6-chloro-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10ClNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

YVJMISVVJPEBSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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